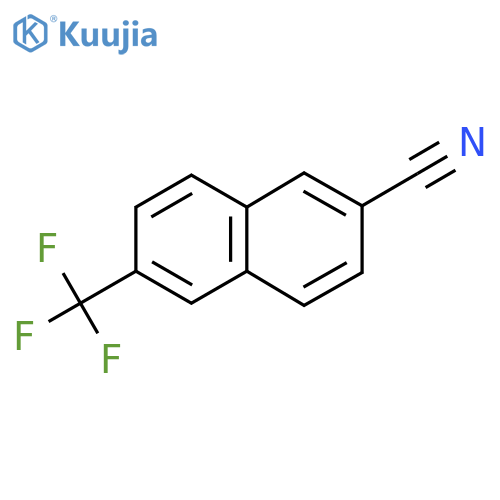

Cas no 1261470-08-9 (2-Cyano-6-(trifluoromethyl)naphthalene)

2-Cyano-6-(trifluoromethyl)naphthalene 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-6-(trifluoromethyl)naphthalene

-

- インチ: 1S/C12H6F3N/c13-12(14,15)11-4-3-9-5-8(7-16)1-2-10(9)6-11/h1-6H

- InChIKey: ISKYNOVCRBURIJ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC2C=C(C#N)C=CC=2C=1)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 301

- トポロジー分子極性表面積: 23.8

- 疎水性パラメータ計算基準値(XlogP): 3.8

2-Cyano-6-(trifluoromethyl)naphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219002198-500mg |

2-Cyano-6-(trifluoromethyl)naphthalene |

1261470-08-9 | 98% | 500mg |

$989.80 | 2023-09-03 | |

| Alichem | A219002198-1g |

2-Cyano-6-(trifluoromethyl)naphthalene |

1261470-08-9 | 98% | 1g |

$1668.15 | 2023-09-03 |

2-Cyano-6-(trifluoromethyl)naphthalene 関連文献

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

2-Cyano-6-(trifluoromethyl)naphthaleneに関する追加情報

Comprehensive Overview of 2-Cyano-6-(trifluoromethyl)naphthalene (CAS No. 1261470-08-9): Properties, Applications, and Industry Insights

2-Cyano-6-(trifluoromethyl)naphthalene (CAS No. 1261470-08-9) is a specialized organic compound featuring a naphthalene backbone substituted with a cyano group (-CN) at the 2-position and a trifluoromethyl group (-CF3) at the 6-position. This unique molecular structure endows it with distinct electronic and steric properties, making it valuable in advanced material science, pharmaceutical intermediates, and agrochemical research. The compound's high thermal stability and lipophilicity are attributed to the synergistic effects of its functional groups, which are frequently explored in structure-activity relationship (SAR) studies.

In recent years, the demand for fluorinated naphthalene derivatives like 2-Cyano-6-(trifluoromethyl)naphthalene has surged due to their role in OLED materials and organic semiconductors. Researchers highlight its potential in optoelectronic devices, where the electron-withdrawing nature of the cyano and trifluoromethyl groups enhances charge transport efficiency. A 2023 study published in Advanced Materials emphasized its utility in non-fullerene acceptors (NFAs) for solar cells, aligning with the global push for renewable energy solutions.

From a synthetic perspective, CAS 1261470-08-9 is often synthesized via cross-coupling reactions or nucleophilic aromatic substitution. Its purification typically involves column chromatography or recrystallization, with HPLC purity grades exceeding 98% for research applications. Industry stakeholders frequently search for "2-Cyano-6-(trifluoromethyl)naphthalene suppliers" or "CAS 1261470-08-9 price trends," reflecting its commercial relevance. Notably, its low toxicity profile (as per OECD guidelines) makes it preferable over heavier halogenated analogs.

Environmental and regulatory trends also shape its applications. The trifluoromethyl group’s metabolic stability reduces environmental persistence, addressing concerns around PFAS alternatives. Meanwhile, its scalable synthesis supports cost-effective production—a key focus in green chemistry forums. Patent analyses reveal growing interest in its use for liquid crystal displays (LCDs) and flexible electronics, particularly in Asia-Pacific markets.

For analytical chemists, 2-Cyano-6-(trifluoromethyl)naphthalene presents distinct spectroscopic signatures: a strong IR absorption at ~2230 cm-1 (CN stretch) and 19F NMR shifts near -60 ppm. These features facilitate its identification in complex matrices. FAQs like "How to store 2-Cyano-6-(trifluoromethyl)naphthalene?" are addressed by recommending anhydrous conditions and amber glass vials to prevent photodegradation.

In summary, CAS 1261470-08-9 exemplifies the convergence of material innovation and sustainable chemistry. Its versatility across high-tech industries and alignment with eco-design principles position it as a compound of enduring significance. Future research may explore its bioconjugation potential or catalytic applications, further expanding its industrial footprint.

1261470-08-9 (2-Cyano-6-(trifluoromethyl)naphthalene) 関連製品

- 111058-68-5((S)-Oxiraneacetic Acid Phenylmethyl Ester)

- 2287315-67-5(3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid)

- 2228961-00-8(4-{pyrazolo1,5-apyrimidin-6-yl}pyrrolidin-2-one)

- 779355-86-1(Thiophene,3,3-difluorotetrahydro-, 1,1-dioxide)

- 59551-62-1(Ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate)

- 2034496-99-4(3-tert-butyl-1-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}urea)

- 2138203-85-5(3-(2-Methylbutan-2-yl)thiophene-2,5-dicarboxylic acid)

- 83842-57-3(N-cyclohexyl-N-methylsulfamoyl chloride)

- 2375248-39-6(rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine)

- 2034431-78-0(7-(2,5-difluorophenyl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane)